molecular formula C17H15N4O4P B8398398 6-(1h-Imidazol-1-yl)-2-phenylquinazoline phosphate

6-(1h-Imidazol-1-yl)-2-phenylquinazoline phosphate

Cat. No. B8398398
M. Wt: 370.30 g/mol
InChI Key: DQSFYTNPZKLYPQ-UHFFFAOYSA-N
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Patent
US09174966B2

Procedure details

6-(1H-Imidazol-1-yl)-2-phenylquinazoline, 275 mg (1 mmol), is dissolved in EtOH (15 mL) at reflux, 100 mg (1 mmol) of phosphoric acid are added, the mixture is stirred for 30 min., and is then allowed to cool to room temperature and left to stand for 3 days while allowing the solution to evaporate slowly, and the resulting material is filtered and dried at 30° C., 20 mmHg, for 8 hours. 270 mg of product are obtained, XRPD: Form A. TGA: no weight loss up to 250° C. Calculated for C17H12N4.H3PO4: C, 48.59; H, 4.13; N, 15.84. found: C, 57.22; H, 4.22; N, 15.84; H-NMR (d6-DMSO) δ: 9.72 (s, 1H), 8.60-8.50 (m, 2H), 8.48 (d, 1H), 8.41 (d, 1H), 8.23 (d, 1H), 8.21 (s, 1H), 7.98-7.58 (m, 3H), 7.22 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]3[C:13](=[CH:14][CH:15]=2)[N:12]=[C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=[CH:9]3)[CH:5]=[CH:4][N:3]=[CH:2]1.[P:22](=[O:26])([OH:25])([OH:24])[OH:23]>CCO>[P:22]([OH:26])([OH:25])([OH:24])=[O:23].[N:1]1([C:6]2[CH:7]=[C:8]3[C:13](=[CH:14][CH:15]=2)[N:12]=[C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=[CH:9]3)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
to evaporate slowly
FILTRATION
Type
FILTRATION
Details
the resulting material is filtered
CUSTOM
Type
CUSTOM
Details
dried at 30° C.
WAIT
Type
WAIT
Details
20 mmHg, for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
P(=O)(O)(O)O.N1(C=NC=C1)C=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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